

Spectroscopic Profile of Oxolan-3-yl Methanesulfonate: A Technical Guide

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Compound of Interest

Compound Name: *Oxolan-3-yl methanesulfonate*

Cat. No.: *B186733*

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Disclaimer: Due to the limited availability of experimental spectroscopic data for **Oxolan-3-yl methanesulfonate**, this guide utilizes data from a closely related and well-characterized compound, Methyl methanesulfonate (MMS, CAS: 66-27-3), as a representative example. This approach allows for a comprehensive demonstration of the data presentation, experimental protocols, and visualizations requested. All data presented below pertains to Methyl methanesulfonate unless otherwise specified.

Introduction

This technical guide provides a detailed overview of the spectroscopic data for Methyl methanesulfonate, a simple alkylating agent. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It encompasses a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Methyl methanesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for Methyl Methanesulfonate (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.06	s	3H	-SO ₃ -CH ₃
3.85	s	3H	-O-CH ₃

Table 2: ^{13}C NMR Data for Methyl Methanesulfonate (CDCl₃)

Chemical Shift (δ) ppm	Assignment
38.9	-SO ₃ -CH ₃
59.2	-O-CH ₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Methyl Methanesulfonate (Liquid Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Medium	C-H stretch
1350-1330	Strong	S=O asymmetric stretch
1175-1160	Strong	S=O symmetric stretch
1000-750	Strong	S-O-C stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Methyl Methanesulfonate (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
110	45	[M] ⁺ (Molecular Ion)
95	100	[M-CH ₃] ⁺
79	80	[SO ₃ H] ⁺
65	30	[SO ₂ H] ⁺
48	20	[SO] ⁺
15	50	[CH ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of a liquid sample.

Materials:

- NMR spectrometer (e.g., 400 MHz)
- NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- Sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[1]
- Pipettes

Procedure:

- Sample Preparation: Dissolve the appropriate amount of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1]

- Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.
- Spectrometer Setup: Insert the NMR tube into the spectrometer's autosampler or probe.
- Locking and Shimming: The instrument software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.
- Acquisition of ^1H Spectrum:
 - Set the appropriate spectral width and number of scans.
 - Acquire the free induction decay (FID).
 - Perform a Fourier transform on the FID to obtain the spectrum.
 - Phase the spectrum and integrate the peaks.
- Acquisition of ^{13}C Spectrum:
 - Switch the spectrometer to the ^{13}C channel.
 - Set a wider spectral width and a larger number of scans due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Acquire and process the data as with the ^1H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an IR spectrum of a neat liquid sample.

Materials:

- FT-IR spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.
- Salt plates (e.g., NaCl or KBr) for the liquid film method.[\[2\]](#)
- Sample (1-2 drops).

- Acetone for cleaning.

Procedure (Liquid Film Method):

- Plate Preparation: Ensure the salt plates are clean and dry. If necessary, rinse with a small amount of acetone and allow to dry completely.[\[2\]](#)
- Sample Application: Place one to two drops of the liquid sample onto the center of one salt plate.[\[2\]](#)
- Assembly: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.[\[2\]](#)
- Background Spectrum: Run a background spectrum with the empty spectrometer to account for atmospheric CO₂ and water vapor.
- Sample Spectrum: Place the assembled salt plates in the sample holder of the spectrometer and acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.
- Cleaning: After analysis, disassemble the plates and clean them thoroughly with acetone.[\[2\]](#)

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain a mass spectrum of a volatile liquid sample.

Materials:

- Mass spectrometer with an Electron Ionization (EI) source.[\[3\]](#)
- Sample (typically in solution or as a neat liquid).
- Volatile solvent (if needed).

Procedure:

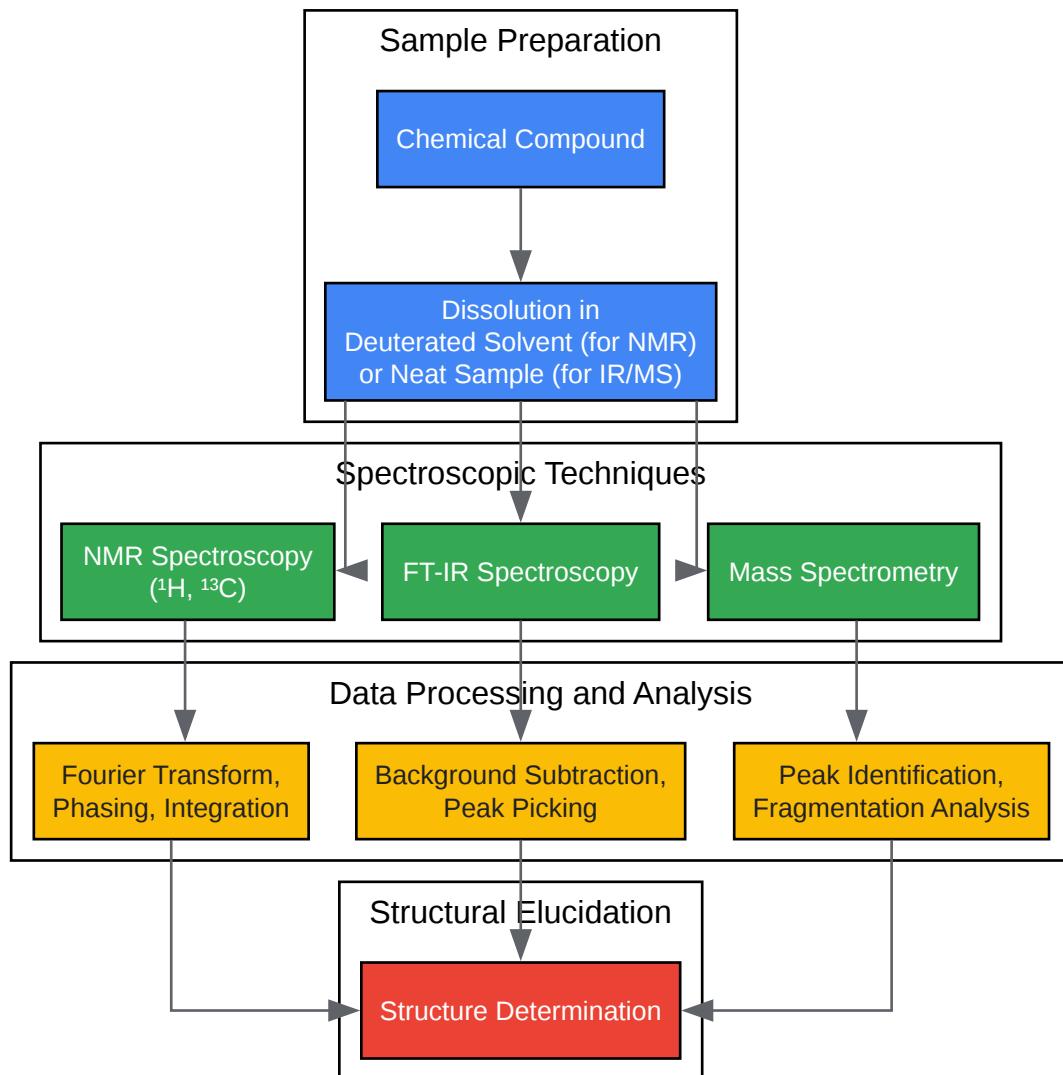
- Sample Introduction: Introduce the sample into the ion source. For volatile liquids, this can be done via direct injection or through a gas chromatograph (GC-MS).

- Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[3][4] This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Spectrum Generation: The data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

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References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Oxolan-3-yl Methanesulfonate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186733#spectroscopic-data-for-oxolan-3-yl-methanesulfonate-nmr-ir-ms]

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